An In-depth Technical Guide to 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile: Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a specialized organic compound belonging to the class of enaminonitriles. This guide provides a comprehensive overview of its fundamental properties, a detailed synthesis protocol, and an exploration of its potential applications in research and development, particularly in the synthesis of heterocyclic compounds. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from authoritative chemical databases and draws logical inferences from the well-documented chemistry of structurally related compounds.
Core Chemical and Physical Properties
3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile, with the IUPAC name (E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile, possesses a molecular formula of C₁₃H₁₄N₂O and a molecular weight of 214.26 g/mol .[1] Its structure features a dimethylamino group, a 4-methylbenzoyl (p-toluoyl) group, and an acrylonitrile moiety, which together confer its characteristic reactivity.
A summary of its computed physicochemical properties from the PubChem database is presented in Table 1.[1] It is important to note that these are theoretical predictions and may differ from experimental values.
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₄N₂O | [1] |
| Molecular Weight | 214.26 g/mol | [1] |
| IUPAC Name | (E)-3-(dimethylamino)-2-(4-methylbenzoyl)prop-2-enenitrile | [1] |
| CAS Number | 96232-41-6 | [1] |
| XLogP3-AA (Lipophilicity) | 2.3 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Exact Mass | 214.110613074 Da | [1] |
| Topological Polar Surface Area | 44.1 Ų | [1] |
| Complexity | 327 | [1] |
Synthesis Protocol
Proposed Synthesis Workflow
Step-by-Step Methodology
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1 equivalent of 4-methylbenzoylacetonitrile in a suitable inert solvent such as toluene or dioxane.
-
Addition of DMF-DMA: To the stirred solution, add 1.1 to 1.5 equivalents of N,N-dimethylformamide dimethyl acetal (DMF-DMA). The excess DMF-DMA helps to drive the reaction to completion.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile.
Causality behind Experimental Choices:
-
DMF-DMA as Reagent: DMF-DMA serves as a highly reactive and efficient source of a dimethylaminomethylene group, which readily reacts with active methylene compounds.[2][4]
-
Inert Solvent: The use of an inert solvent like toluene or dioxane prevents unwanted side reactions and allows for effective heating to the required reaction temperature.
-
Heating/Reflux: The condensation reaction is typically facilitated by heating to overcome the activation energy barrier, ensuring a reasonable reaction rate.
-
Purification Method: The choice between recrystallization and column chromatography depends on the purity of the crude product and the nature of any impurities.
Spectroscopic Characterization (Predicted)
Although experimental spectroscopic data for this specific compound are not available in the searched literature, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.
-
¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons of the 4-methylbenzoyl group, a singlet for the methyl group on the benzene ring, two singlets for the non-equivalent methyl groups of the dimethylamino moiety, and a singlet for the vinylic proton.
-
¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the nitrile carbon, the carbons of the aromatic ring, the vinylic carbons, and the carbons of the dimethylamino and methyl groups.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the nitrile group (C≡N) around 2200-2240 cm⁻¹, the carbonyl group (C=O) around 1630-1680 cm⁻¹, and C=C stretching of the enamine system.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound (214.26 g/mol ).[1]
Reactivity and Potential Applications
The chemical reactivity of 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is primarily dictated by the enaminonitrile functionality, which makes it a versatile building block in organic synthesis.
Reactivity Profile
The molecule possesses several reactive sites, allowing for a variety of chemical transformations:
-
Nucleophilic Attack: The enamine double bond is susceptible to attack by nucleophiles.
-
Cyclization Reactions: The presence of the nitrile, carbonyl, and enamine functionalities in a conjugated system makes it an excellent precursor for the synthesis of various heterocyclic compounds. The dimethylamino group can act as a good leaving group in cyclization reactions.[5][6]
Applications in Heterocyclic Synthesis
Enaminonitriles are widely used as synthons for the construction of diverse heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds.[7][8]
-
Synthesis of Pyridines and Pyrimidines: The reaction of enaminonitriles with various dinucleophiles can lead to the formation of substituted pyridines and pyrimidines.[5]
-
Synthesis of Pyrazoles: Cyclocondensation reactions with hydrazine derivatives can yield pyrazole scaffolds.
-
Gewald Reaction: Enaminonitriles can potentially participate in Gewald-type reactions for the synthesis of substituted aminothiophenes.
Potential in Medicinal Chemistry and Materials Science
Structurally related acrylonitrile derivatives have been investigated for various biological activities, including antimicrobial and anticancer properties.[9][10] The unique electronic properties conferred by the conjugated system also suggest potential applications in the development of dyes, pigments, and other functional organic materials.[6][11] For instance, some aminonitriles have been evaluated for their cytotoxic effects against cancer cell lines.[12][13]
Safety and Toxicology
No specific toxicological data for 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is available. Therefore, a precautionary approach based on the toxicity of related compounds is essential.
-
General Hazards of Acrylonitriles: Acrylonitrile and its derivatives are often toxic and can be harmful if inhaled, ingested, or absorbed through the skin.[14][15][16] The toxicity is often linked to the release of cyanide.[14]
-
Data on 3-(Dimethylamino)acrylonitrile: The simpler analog, 3-(dimethylamino)acrylonitrile, is classified as toxic if swallowed and causes skin and serious eye irritation.[17]
-
Handling Precautions: It is imperative to handle 3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
3-(Dimethylamino)-2-(4-methylbenzoyl)acrylonitrile is a valuable, albeit not extensively studied, chemical intermediate. Its enaminonitrile structure provides a versatile platform for the synthesis of a wide array of heterocyclic compounds, making it a compound of interest for researchers in synthetic organic chemistry, medicinal chemistry, and materials science. While direct experimental data remains scarce, this guide provides a solid foundation based on established chemical principles and data from analogous structures to inform its synthesis, handling, and potential applications. Further research into the experimental properties and biological activities of this compound is warranted to fully elucidate its potential.
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